[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride
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Overview
Description
[(1R,5S,7s)-3-azabicyclo[331]nonan-7-yl]methanol hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S,7s)-3-azabicyclo[33One common method includes the use of cyclization reactions to form the bicyclic core, followed by functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride: This compound features an oxygen atom in place of the methanol group.
(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride: This compound contains a sulfur atom instead of the methanol group.
Uniqueness
[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride is unique due to its specific bicyclic structure and the presence of the methanol group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
[(1R,5S)-3-azabicyclo[3.3.1]nonan-7-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-9-2-7-1-8(3-9)5-10-4-7;/h7-11H,1-6H2;1H/t7-,8+,9?; |
InChI Key |
MASLCSKSYYCGLW-VMNZFRLGSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CNC2)CO.Cl |
Canonical SMILES |
C1C2CC(CC1CNC2)CO.Cl |
Origin of Product |
United States |
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